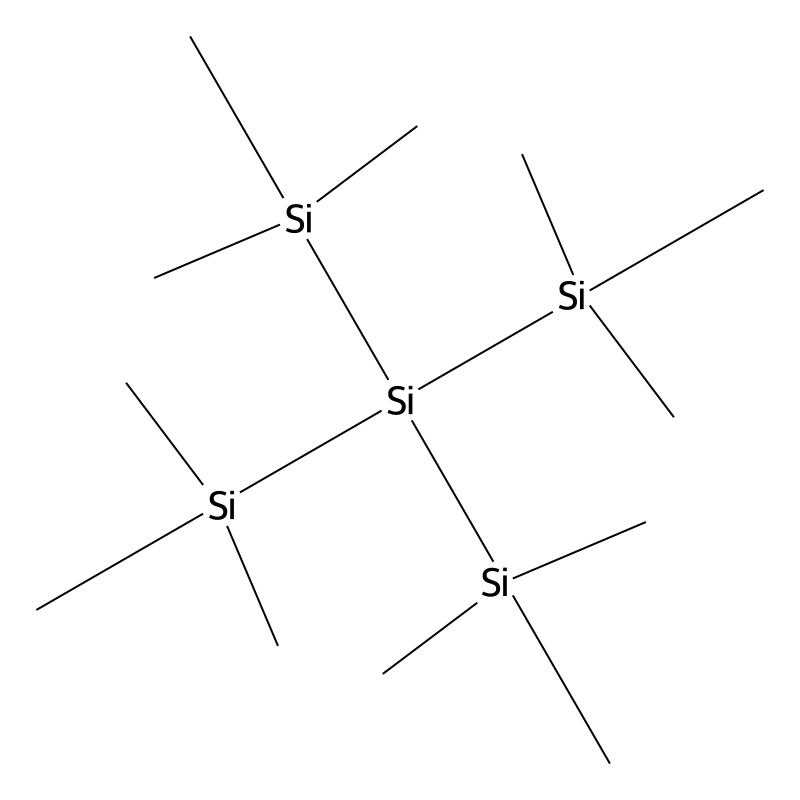Tetrakis(trimethylsilyl)silane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Silicon-Based Materials:
Tetrakis(trimethylsilyl)silane serves as a valuable precursor for the synthesis of various silicon-based materials, including:
- Silicon Carbide (SiC): Chemical vapor deposition (CVD) using tetrakis(trimethylsilyl)silane as a precursor allows for the creation of high-purity and well-defined SiC thin films. These films find applications in microelectronics and optoelectronics due to their superior mechanical, thermal, and electrical properties .
- Silylene-Containing Polymers: Tetrakis(trimethylsilyl)silane can be utilized to prepare silylene (Si₂) bridged polymers, exhibiting unique properties like high thermal stability and photoluminescence. These polymers hold promise in applications like organic light-emitting diodes (OLEDs) and gas separation membranes .
Reagent in Organic Synthesis:
Tetrakis(trimethylsilyl)silane finds use as a reagent in various organic synthesis reactions, including:
- Silylation: The trimethylsilyl (Si(CH₃)₃) group in the molecule acts as a silylating agent, introducing the Si(CH₃)₃ group onto organic molecules. This modification can enhance solubility, protect functional groups, and influence reactivity .
- Desilylation: Under specific conditions, tetrakis(trimethylsilyl)silane can act as a desilylating agent, removing Si(CH₃)₃ groups from silylated molecules. This controlled removal allows for the selective deprotection of functional groups in organic synthesis .
Tetrakis(trimethylsilyl)silane is a silane compound characterized by its unique structure, which consists of a silicon atom bonded to four trimethylsilyl groups. Its chemical formula is C₁₂H₃₆Si₅, and it is known for its high stability and low reactivity compared to other silanes. The compound appears as a white to off-white powder and is soluble in organic solvents such as chloroform. Tetrakis(trimethylsilyl)silane has garnered attention in various fields due to its potential applications in organic synthesis and materials science .
Not applicable for tetrakis(trimethylsilyl)silane as it is not typically involved in biological processes.
- Toxicity: Data is limited, but organosilicon compounds can irritate skin and eyes upon contact.
- Flammability: Likely flammable due to the presence of organic groups.
- Reactivity: May react with strong oxidizing agents.
Safety Precautions:
- Handle with gloves and eye protection in a well-ventilated fume hood.
- Refer to safety data sheets (SDS) for detailed handling procedures.
The synthesis of tetrakis(trimethylsilyl)silane typically involves the reaction of tetrachlorosilane with chlorotrimethylsilane in the presence of lithium metal. This method allows for the formation of the desired silane by replacing chlorine atoms with trimethylsilyl groups. Various modifications and optimizations have been reported to enhance yield and purity during the synthesis process .
Tetrakis(trimethylsilyl)silane finds applications across multiple domains:
- Organic Synthesis: It serves as a reducing agent in organic reactions, particularly in radical processes.
- Materials Science: Due to its unique structural properties, it can be used in the development of silicone-based materials.
- Pharmaceutical Chemistry: Its derivatives may be useful in drug formulation and development.
The versatility of tetrakis(trimethylsilyl)silane makes it an important compound in both academic research and industrial applications .
Interaction studies involving tetrakis(trimethylsilyl)silane often focus on its reactivity with various substrates in radical-based transformations. Research has shown that it can effectively participate in reactions with electron-rich and electron-poor alkenes, yielding products with high selectivity and efficiency. These interactions highlight its potential as a valuable reagent in organic synthesis .
Tetrakis(trimethylsilyl)silane shares similarities with other silanes but stands out due to its unique structure and reactivity profile. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tris(trimethylsilyl)silane | C₉H₂₇Si₄ | Used as a reducing agent; less sterically hindered |
| Hexamethyldisiloxane | C₁₂H₃₈O₂Si₂ | Commonly used as a lubricant; less reactive |
| Dimethyldichlorosilane | C₆H₁₈Cl₂Si | Used in silicone polymerization; more reactive |
Tetrakis(trimethylsilyl)silane's high stability and low toxicity make it particularly advantageous over these compounds for certain applications, especially where safety is a concern .
Initial Synthesis and Key Contributions
TTMSS was first synthesized in 1964 by Henry Gilman and Robert L. Harrell through a reaction involving trimethylsilyl chloride ($$\text{Me}3\text{SiCl}$$), silicon tetrachloride ($$\text{SiCl}4$$), and lithium metal:
$$
4 \, \text{Me}3\text{SiCl} + \text{SiCl}4 + 8 \, \text{Li} \rightarrow [(\text{Me}3\text{Si})4\text{Si}] + 8 \, \text{LiCl}
$$
This method established a foundational route for producing TTMSS, achieving yields of ~80% under controlled conditions.
Subsequent advancements focused on optimizing scalability and efficiency. For example, a 1996 patent detailed an industrial-scale synthesis using lithium metal, $$\text{SiCl}4$$, and $$\text{Me}3\text{SiCl}$$ in tetrahydrofuran (THF), achieving a 93.7% yield. Alternative approaches employed halide-metal exchanges, such as reacting tetrachlorosilane with trimethylchlorosilane in the presence of trifluoromethanesulfonic acid.
Table 1: Early Synthetic Methods for TTMSS
| Reactants | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| $$\text{Me}3\text{SiCl}$$, $$\text{SiCl}4$$, Li | THF, reflux | 79–93.7 | |
| $$\text{SiCl}4$$, $$\text{Me}3\text{SiCl}$$ | $$\text{CF}3\text{SO}3\text{H}$$, 60–70°C | 98.4 |
Evolution into Functional Reagents
TTMSS’s utility expanded with its role as a precursor for tris(trimethylsilyl)silyl lithium ($$\text{Li}[\text{Si}(\text{SiMe}3)3]$$), a potent reductant. This derivative is generated via reaction with methyl lithium:
$$
(\text{Me}3\text{Si})4\text{Si} + \text{MeLi} \rightarrow (\text{Me}3\text{Si})3\text{SiLi} + \text{Me}_4\text{Si}$$Such transformations underscored TTMSS’s versatility in organometallic synthesis, enabling applications in cross-coupling reactions and polymer chemistry.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






